molecular formula C22H20N2O4 B11642235 N-(4-methoxybenzyl)-N'-(4-phenoxyphenyl)ethanediamide

N-(4-methoxybenzyl)-N'-(4-phenoxyphenyl)ethanediamide

Cat. No.: B11642235
M. Wt: 376.4 g/mol
InChI Key: HPJSKQGXDKFAKQ-UHFFFAOYSA-N
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Description

N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes both methoxy and phenoxy functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE typically involves the reaction of 4-methoxybenzylamine with 4-phenoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .

Scientific Research Applications

N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-METHOXYPHENYL)METHYL]-N-(4-PHENOXYPHENYL)ETHANEDIAMIDE is unique due to its combination of methoxy and phenoxy groups, along with the ethanediamide linkage. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(4-phenoxyphenyl)oxamide

InChI

InChI=1S/C22H20N2O4/c1-27-18-11-7-16(8-12-18)15-23-21(25)22(26)24-17-9-13-20(14-10-17)28-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,23,25)(H,24,26)

InChI Key

HPJSKQGXDKFAKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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